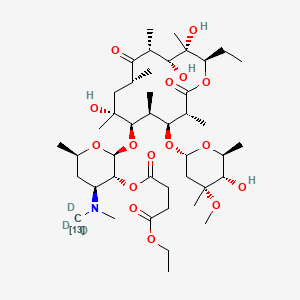

Erythromycin ethylsuccinate-13C,d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C43H75NO16 |

|---|---|

Molecular Weight |

866.1 g/mol |

IUPAC Name |

1-O-ethyl 4-O-[(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyl-4-[methyl(trideuterio(113C)methyl)amino]oxan-3-yl] butanedioate |

InChI |

InChI=1S/C43H75NO16/c1-15-29-43(11,52)36(48)24(5)33(47)22(3)20-41(9,51)38(25(6)34(26(7)39(50)57-29)59-32-21-42(10,53-14)37(49)27(8)56-32)60-40-35(28(44(12)13)19-23(4)55-40)58-31(46)18-17-30(45)54-16-2/h22-29,32,34-38,40,48-49,51-52H,15-21H2,1-14H3/t22-,23-,24+,25+,26-,27+,28+,29-,32+,34+,35-,36-,37+,38-,40+,41-,42-,43-/m1/s1/i12+1D3 |

InChI Key |

NSYZCCDSJNWWJL-FHXIOVPISA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])N(C)[C@H]1C[C@H](O[C@H]([C@@H]1OC(=O)CCC(=O)OCC)O[C@@H]2[C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]2(C)O)C)C)O)(C)O)CC)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)C |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CCC(=O)OCC)(C)O)C)C)O)(C)O |

Origin of Product |

United States |

Foundational & Exploratory

Erythromycin Ethylsuccinate-13C,d3: A Technical Guide for Researchers

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin ethylsuccinate-13C,d3 is a stable isotope-labeled internal standard essential for the accurate quantification of the macrolide antibiotic prodrug, erythromycin ethylsuccinate, in complex biological matrices. This technical guide provides a comprehensive overview of its chemical properties, its critical role in pharmacokinetic and metabolic studies, and detailed experimental protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. The inclusion of structured data tables and workflow diagrams aims to facilitate its effective implementation in research and drug development settings.

Introduction

Erythromycin is a widely used macrolide antibiotic that functions by inhibiting bacterial protein synthesis[1]. It is often administered as the prodrug erythromycin ethylsuccinate to improve its oral bioavailability and stability in gastric acid[1][2]. To accurately study the absorption, distribution, metabolism, and excretion (ADME) of erythromycin ethylsuccinate, a robust and reliable analytical methodology is paramount. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative bioanalysis using mass spectrometry. By incorporating one carbon-13 atom and three deuterium atoms, this internal standard exhibits a mass shift from the unlabeled analyte, allowing for its clear distinction and accurate quantification, while maintaining nearly identical physicochemical properties[3].

Chemical and Physical Properties

This compound is a synthetically modified version of erythromycin ethylsuccinate, designed for use as an internal standard in mass spectrometry. The key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C42¹³CH72D3NO16 | [4] |

| Molecular Weight | ~865.53 g/mol | [4] |

| Isotopic Labeling | One ¹³C and three D atoms | [3] |

| Appearance | Solid | - |

| Primary Application | Internal standard for LC-MS | [3] |

Note: The exact isotopic enrichment and chemical purity should be confirmed from the Certificate of Analysis provided by the supplier.

Mechanism of Action and Metabolism of Erythromycin

Erythromycin acts by binding to the 50S subunit of the bacterial ribosome, which inhibits protein synthesis[1]. As a prodrug, erythromycin ethylsuccinate is hydrolyzed in the body to release the active erythromycin. The metabolic fate of erythromycin primarily involves demethylation in the liver, mediated by the cytochrome P450 enzyme, CYP3A4[2][5]. The major metabolite is N-desmethylerythromycin[5].

Metabolic Pathway of Erythromycin Ethylsuccinate

The following diagram illustrates the conversion of the prodrug to the active form and its subsequent metabolism.

Caption: Metabolic pathway of Erythromycin Ethylsuccinate.

Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of erythromycin ethylsuccinate in biological samples, most commonly plasma, by LC-MS/MS.

Sample Preparation from Human Plasma

A liquid-liquid extraction method is commonly employed for the extraction of erythromycin ethylsuccinate from plasma[6][7].

Materials:

-

Human plasma (collected with EDTA)

-

This compound internal standard solution (in methanol)

-

Methyl tert-butyl ether (MTBE)

-

Acetonitrile

-

Water (LC-MS grade)

-

Ammonium acetate

-

Formic acid

Procedure:

-

To 200 µL of plasma sample, add 20 µL of the this compound internal standard solution.

-

Vortex briefly to mix.

-

Add 1 mL of MTBE.

-

Vortex for 5 minutes to ensure thorough extraction.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex to dissolve the residue.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are suggested starting conditions for the LC-MS/MS analysis. Optimization will be required based on the specific instrumentation used.

Table 2: Liquid Chromatography Parameters

| Parameter | Recommended Setting |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Acetate |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start at 10% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 3: Mass Spectrometry Parameters (Positive Electrospray Ionization)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Erythromycin Ethylsuccinate | 862.5 | 734.4 | 25 |

| This compound | 866.5 | 738.4 | 25 |

Note: The m/z values are based on the [M+H]⁺ adducts. These transitions should be optimized for the specific mass spectrometer being used.

Mandatory Visualizations

Experimental Workflow for Bioanalysis

The following diagram outlines the typical workflow for the quantification of erythromycin ethylsuccinate in plasma using this compound as an internal standard.

Caption: Workflow for plasma sample analysis.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals engaged in the study of erythromycin pharmacokinetics. Its use as an internal standard in LC-MS/MS assays ensures the generation of accurate and precise quantitative data, which is critical for understanding the behavior of this important antibiotic in biological systems. The methodologies and data presented in this guide provide a solid foundation for the implementation of robust bioanalytical methods.

References

- 1. What is the mechanism of Erythromycin Ethylsuccinate? [synapse.patsnap.com]

- 2. Erythromycin - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Erythromycin Ethyl Succinate-13C,d3 | LGC Standards [lgcstandards.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Simultaneous determination of erythromycin ethylsuccinate and its metabolite erythromycin in human plasma using liquid chromatography-electrospray ionization mass spectrometry for clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Synthesis and Isotopic Labeling of Erythromycin Ethylsuccinate-¹³C,d₃: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Erythromycin ethylsuccinate-¹³C,d₃, a crucial internal standard for pharmacokinetic and metabolic studies. The synthesis involves a two-stage process: the preparation of the isotopically labeled precursor, Erythromycin-¹³C,d₃, followed by its esterification to yield the final product. This document details the experimental protocols, data presentation, and a visual workflow of the synthesis.

Overview of the Synthetic Strategy

The synthesis of Erythromycin ethylsuccinate-¹³C,d₃ is not a trivial process and requires careful execution of a multi-step procedure. The overall strategy is as follows:

-

Stage 1: Isotopic Labeling of Erythromycin. This stage focuses on the introduction of the ¹³C and deuterium labels onto the erythromycin molecule. The most common approach involves the N-demethylation of erythromycin A to produce N-demethylerythromycin A. This intermediate is then re-methylated using an isotopically labeled methylating agent, such as ¹³C,d₃-methyl iodide, to yield Erythromycin-¹³C,d₃.

-

Stage 2: Esterification. The isotopically labeled Erythromycin-¹³C,d₃ is subsequently esterified at the 2'-hydroxyl group of the desosamine sugar with ethyl succinyl chloride. This reaction is typically carried out in a two-phase system to facilitate the reaction and purification, yielding the final product, Erythromycin ethylsuccinate-¹³C,d₃.

The following sections provide detailed experimental protocols for these stages.

Experimental Protocols

Stage 1: Synthesis of Erythromycin-¹³C,d₃

The synthesis of Erythromycin-¹³C,d₃ involves the initial demethylation of Erythromycin A, followed by the introduction of the labeled methyl group.

2.1.1. N-demethylation of Erythromycin A

A common method for the N-demethylation of erythromycin involves a reaction with iodine in the presence of a base.

-

Materials:

-

Erythromycin A

-

Iodine (I₂)

-

Sodium acetate

-

Methanol

-

Aqueous base (e.g., sodium hydroxide solution)

-

Inert gas (e.g., Argon or Nitrogen)

-

-

Procedure:

-

Dissolve Erythromycin A and sodium acetate in methanol or aqueous methanol in a reaction vessel.

-

Heat the solution to a temperature between 40°C and 70°C.

-

Under an inert atmosphere, perform a stepwise addition of iodine and an aqueous base to the reaction mixture, maintaining the pH between 8 and 9.

-

Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction and perform an aqueous workup to isolate the crude N-demethylerythromycin A.

-

Purify the product using column chromatography.

-

2.1.2. N-methylation with ¹³C,d₃-Methyl Iodide

The purified N-demethylerythromycin A is then alkylated using an isotopically labeled methylating agent.

-

Materials:

-

N-demethylerythromycin A

-

¹³C,d₃-Methyl iodide

-

A suitable base (e.g., potassium carbonate)

-

Anhydrous solvent (e.g., acetone or acetonitrile)

-

-

Procedure:

-

Dissolve N-demethylerythromycin A in the anhydrous solvent in a dry reaction flask.

-

Add the base to the solution.

-

Add ¹³C,d₃-Methyl iodide to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.

-

Filter the reaction mixture to remove the base.

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting Erythromycin-¹³C,d₃ by column chromatography.

-

Stage 2: Synthesis of Erythromycin ethylsuccinate-¹³C,d₃

This final stage involves the esterification of the labeled erythromycin. The following protocol is adapted from the process described for unlabeled erythromycin.[1]

-

Materials:

-

Erythromycin-¹³C,d₃

-

Ethyl succinyl chloride

-

Tetrahydrofuran (THF)

-

Potassium carbonate (K₂CO₃) solution (e.g., 47%)

-

Water

-

Sodium citrate

-

Celite

-

-

Procedure:

-

Dissolve Erythromycin-¹³C,d₃ in THF in a stirred reactor.[1]

-

Add the potassium carbonate solution and water to the reactor.[1]

-

Cool the stirred mixture to approximately 18-20°C.[1]

-

Add ethyl succinyl chloride to the mixture over a period of about one hour. Monitor the reaction by thin-layer chromatography (TLC).[1]

-

Maintain the pH of the aqueous phase between 7.0 and 8.5.[1]

-

After the reaction is complete, add sodium citrate and warm the mixture to about 35°C.[1]

-

Stop stirring and allow the layers to separate. Remove the lower aqueous phase.[1]

-

Add Celite to the remaining organic solution, stir, and then filter to clarify the solution.[1]

-

Cool the clarified solution to 18-20°C.[1]

-

Add water to the solution until it becomes hazy to induce crystallization.[1]

-

Seed the solution with a few crystals of erythromycin ethylsuccinate if necessary.[1]

-

Stir the resulting slurry at a cool temperature (e.g., 15°C) for about an hour to ensure complete crystallization.[1]

-

Filter the slurry, wash the filter cake, and dry it under vacuum at 50-60°C to obtain Erythromycin ethylsuccinate-¹³C,d₃.[1]

-

Data Presentation

The following tables should be used to record and summarize the quantitative data from the synthesis.

Table 1: Reactant and Product Data for the Synthesis of Erythromycin-¹³C,d₃

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Mass (g) | Moles (mol) | Molar Equiv. |

| N-demethylerythromycin A | C₃₆H₆₅NO₁₃ | 719.9 | 1.0 | ||

| ¹³C,d₃-Methyl iodide | ¹³CH₃DI | 145.96 | |||

| Erythromycin-¹³C,d₃ | ¹³CC₃₆H₆₄D₃NO₁₃ | 738.0 |

Table 2: Yield and Isotopic Enrichment for Erythromycin-¹³C,d₃

| Value |

| Theoretical Yield (g) |

| Actual Yield (g) |

| Percentage Yield (%) |

| Isotopic Purity (Atom % ¹³C) |

| Isotopic Purity (Atom % D) |

Table 3: Reactant and Product Data for the Synthesis of Erythromycin ethylsuccinate-¹³C,d₃

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Mass (g) | Moles (mol) | Molar Equiv. |

| Erythromycin-¹³C,d₃ | ¹³CC₃₆H₆₄D₃NO₁₃ | 738.0 | 1.0 | ||

| Ethyl succinyl chloride | C₆H₉ClO₃ | 164.59 | |||

| Erythromycin ethylsuccinate-¹³C,d₃ | ¹³CC₄₂H₇₂D₃NO₁₆ | 866.1 |

Table 4: Yield and Purity of Erythromycin ethylsuccinate-¹³C,d₃

| Value |

| Theoretical Yield (g) |

| Actual Yield (g) |

| Percentage Yield (%) |

| Chemical Purity (by HPLC, %) |

Visualization of the Synthetic Workflow

The following diagram illustrates the overall workflow for the synthesis, purification, and analysis of Erythromycin ethylsuccinate-¹³C,d₃.

Caption: Synthetic workflow for Erythromycin ethylsuccinate-¹³C,d₃.

Conclusion

The synthesis of Erythromycin ethylsuccinate-¹³C,d₃ is a challenging yet essential process for the development and evaluation of erythromycin-based therapeutics. The protocols and data presented in this guide provide a framework for the successful production of this isotopically labeled internal standard. Careful execution of each step, along with rigorous in-process monitoring and final product analysis, is critical to obtaining a high-purity standard suitable for demanding analytical applications.

References

Technical Guide: Erythromycin ethylsuccinate-¹³C,d₃ for Quantitative Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Erythromycin ethylsuccinate-¹³C,d₃, a stable isotope-labeled internal standard essential for the accurate quantification of erythromycin ethylsuccinate in complex biological matrices. This document outlines its commercial availability, key technical specifications, and a detailed experimental protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.

Introduction

Erythromycin is a broad-spectrum macrolide antibiotic widely used in clinical practice. It is often administered as the prodrug erythromycin ethylsuccinate to improve its oral bioavailability. Accurate measurement of erythromycin ethylsuccinate and its active metabolite, erythromycin, in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as Erythromycin ethylsuccinate-¹³C,d₃, is the gold standard for quantitative bioanalysis using LC-MS/MS. This internal standard exhibits nearly identical physicochemical properties to the unlabeled analyte, ensuring that it co-elutes chromatographically and experiences similar ionization effects, thereby correcting for variability during sample preparation and analysis.

Commercial Suppliers and Product Specifications

Erythromycin ethylsuccinate-¹³C,d₃ is available from several specialized chemical suppliers. The following table summarizes the primary commercial sources and their corresponding product information.

| Supplier | Product Name | Catalog Number |

| LGC Standards | Erythromycin Ethyl Succinate-¹³C,d₃ | TRC-E649986 |

| Toronto Research Chemicals (TRC) | Erythromycin Ethyl Succinate-¹³C,d₃ | E649986 |

| CymitQuimica | Erythromycin Ethyl Succinate-¹³C,d₃ | TR-E649986 |

Note: Toronto Research Chemicals (TRC) is a brand of LGC Standards.[1][2]

Quantitative Data

While a specific certificate of analysis for this product is not publicly available, the following table presents typical quantitative data for a high-quality stable isotope-labeled internal standard of this nature. Researchers should always refer to the lot-specific certificate of analysis provided by the supplier for precise data.

| Parameter | Typical Specification |

| Chemical Formula | C₄₂¹³CH₇₂D₃NO₁₆ |

| Molecular Weight | ~866.06 g/mol |

| Chemical Purity (HPLC) | ≥98% |

| Isotopic Purity | ≥99 atom % ¹³C; ≥99 atom % D |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, acetonitrile, DMSO |

Application in Quantitative Bioanalysis

Erythromycin ethylsuccinate-¹³C,d₃ is primarily used as an internal standard for the quantification of erythromycin ethylsuccinate in biological matrices such as plasma, serum, and tissue homogenates. Its utility is paramount in LC-MS/MS-based methods for pharmacokinetic and drug metabolism studies.

Mechanism of Action of Erythromycin

The therapeutic activity of erythromycin ethylsuccinate is conferred by the erythromycin base following hydrolysis of the ester in vivo. Erythromycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, which prevents the translocation step of protein synthesis.

dot

Caption: Simplified mechanism of action of Erythromycin.

Experimental Protocol: Quantification of Erythromycin Ethylsuccinate in Human Plasma by LC-MS/MS

This section provides a detailed, representative experimental protocol for the analysis of erythromycin ethylsuccinate in human plasma using Erythromycin ethylsuccinate-¹³C,d₃ as an internal standard. This protocol is a composite based on established methodologies.[3][4][5]

Materials and Reagents

-

Erythromycin ethylsuccinate reference standard

-

Erythromycin ethylsuccinate-¹³C,d₃ internal standard

-

HPLC-grade acetonitrile, methanol, and water

-

Ammonium acetate

-

Formic acid

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard and the internal standard in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the reference standard stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working standard solutions for the calibration curve.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the internal standard stock solution with the same diluent.

Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 25 µL of the internal standard working solution.

-

Vortex briefly to mix.

-

Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

-

Vortex for 2 minutes to ensure thorough mixing.

-

Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase.

-

Vortex to dissolve, and transfer to an autosampler vial for LC-MS/MS analysis.

dot

References

- 1. Reference standards, research chemicals & proficiency testing - LGC [lgcgroup.com]

- 2. LGC acquires Toronto Research Chemicals, strengthening presence in reference standards market - LGC [lgcgroup.com]

- 3. Simultaneous determination of erythromycin ethylsuccinate and its metabolite erythromycin in human plasma using liquid chromatography-electrospray ionization mass spectrometry for clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Purity and Stability of Erythromycin Ethylsuccinate-¹³C,d₃: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the purity and stability of Erythromycin ethylsuccinate-¹³C,d₃, an isotopically labeled form of the macrolide antibiotic erythromycin ethylsuccinate. This document is intended for researchers, scientists, and drug development professionals who utilize this compound as an internal standard or in other research applications where a thorough understanding of its chemical integrity is paramount.

Erythromycin ethylsuccinate-¹³C,d₃ is a critical tool in pharmacokinetic and metabolic studies, enabling precise quantification of erythromycin ethylsuccinate in complex biological matrices through mass spectrometry-based methods.[1] The stability and purity of this labeled compound are crucial for the accuracy and reliability of such analytical data.

Chemical Profile

Erythromycin ethylsuccinate-¹³C,d₃ is the 2'-ethylsuccinate ester of erythromycin A, where one carbon atom and three hydrogen atoms have been replaced with their stable isotopes, ¹³C and deuterium (d), respectively.

| Property | Value |

| Chemical Name | Erythromycin 2'-(ethyl succinate)-¹³C,d₃ |

| Molecular Formula | ¹²C₄₂¹³CH₇₂d₃NO₁₆ |

| Molecular Weight | Approximately 866.06 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Freely soluble in methanol and acetone; soluble in ethanol; practically insoluble in water.[2][3] |

Purity and Impurity Profile

The purity of Erythromycin ethylsuccinate-¹³C,d₃ is typically determined by high-performance liquid chromatography (HPLC) with UV or mass spectrometric detection. While a specific certificate of analysis for this isotopically labeled compound is not publicly available, the purity profile of the unlabeled erythromycin ethylsuccinate provides a strong indication of potential impurities.

Common impurities can include other erythromycin-related substances and degradation products. The United States Pharmacopeia (USP) specifies that the sum of erythromycin A, B, and C should be not less than 76.5% for erythromycin ethylsuccinate.[4]

Table 1: Potential Impurities in Erythromycin Ethylsuccinate

| Impurity Name | Typical Source |

| Erythromycin A | Hydrolysis of the ethylsuccinate ester |

| Erythromycin B | Related substance from fermentation |

| Erythromycin C | Related substance from fermentation |

| Anhydroerythromycin A | Acid-catalyzed degradation product |

| Erythromycin A enol ether | Degradation product |

| N-demethylerythromycin A | Impurity from synthesis/fermentation |

Stability Profile and Degradation Pathways

The stability of erythromycin ethylsuccinate is a critical factor, as it is susceptible to degradation under various conditions, particularly acidic environments. The ethylsuccinate ester is more acid-stable than erythromycin base, which allows for improved oral bioavailability.[5] However, it is not immune to degradation.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The following table summarizes the typical degradation behavior of erythromycin ethylsuccinate under various stress conditions. This data is based on studies of the unlabeled compound and is expected to be representative for the ¹³C,d₃-labeled analogue.

Table 2: Summary of Forced Degradation Studies on Erythromycin Ethylsuccinate

| Stress Condition | Observations | Potential Degradants |

| Acidic (e.g., 0.1 N HCl) | Significant degradation. | Anhydroerythromycin A, Erythromycin A |

| Alkaline (e.g., 0.1 N NaOH) | Significant degradation. | Erythromycin A and other hydrolysis products |

| Oxidative (e.g., 3% H₂O₂) | Moderate degradation. | Oxidized derivatives |

| Thermal (e.g., 60°C) | Minor degradation. | Various minor degradation products |

| Photolytic (UV light) | Generally stable. | Minor photodegradation products |

Data adapted from a study on unlabeled erythromycin ethylsuccinate and should be considered representative.

Degradation Pathway

Under acidic conditions, erythromycin ethylsuccinate undergoes intramolecular cyclization to form the biologically inactive anhydroerythromycin A. A revised understanding of this pathway suggests that the primary degradation is the slow loss of the cladinose sugar.[6][7]

Mechanism of Action

Erythromycin acts by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, which interferes with the translocation of peptides, thereby halting the growth of the bacteria.[5][8][9]

Experimental Protocols

Stability-Indicating HPLC Method for Purity Assessment

This method is adapted from a validated procedure for unlabeled erythromycin ethylsuccinate and is suitable for assessing the purity and stability of the ¹³C,d₃-labeled compound.[10]

Chromatographic Conditions:

-

Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)

-

Mobile Phase: Acetonitrile and 0.025 M Ammonium Dihydrogen Phosphate buffer (60:40 v/v), pH adjusted to 7.0

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 205 nm

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

Standard Solution Preparation:

Accurately weigh and dissolve Erythromycin ethylsuccinate-¹³C,d₃ in a minimal amount of acetonitrile and dilute with the mobile phase to a final concentration of approximately 500 µg/mL.

Sample Preparation:

Prepare samples in the same manner as the standard solution. For forced degradation studies, the stressed sample should be neutralized (if necessary) and diluted with the mobile phase to the target concentration.

Forced Degradation Protocol

To assess the stability-indicating nature of the analytical method and to understand the degradation profile, forced degradation studies should be performed.

-

Acid Degradation: Treat the sample with 0.1 N HCl at room temperature for a specified period (e.g., 2 hours). Neutralize with 0.1 N NaOH before analysis.

-

Base Degradation: Treat the sample with 0.1 N NaOH at room temperature for a specified period (e.g., 2 hours). Neutralize with 0.1 N HCl before analysis.

-

Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for a specified period (e.g., 24 hours).

-

Thermal Degradation: Expose the solid sample to elevated temperatures (e.g., 60°C) for a specified period (e.g., 7 days).

-

Photodegradation: Expose the sample to UV light (e.g., 254 nm) for a specified period.

Storage and Handling

Based on information for the related compound Erythromycin-¹³C-d₃, it is recommended to store Erythromycin ethylsuccinate-¹³C,d₃ at -20°C for long-term stability. The compound is generally shipped at room temperature. For handling, it is advised to work in a well-ventilated area and use appropriate personal protective equipment.

Conclusion

Erythromycin ethylsuccinate-¹³C,d₃ is a vital tool for advanced biomedical research. A thorough understanding of its purity and stability is essential for generating reliable and accurate data. While specific data for the isotopically labeled compound is limited, information from its unlabeled counterpart provides a robust framework for its handling, analysis, and interpretation of its stability profile. The experimental protocols and degradation pathways outlined in this guide serve as a valuable resource for researchers and drug development professionals.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Erythromycin Ethyl Succinate-13C,d3 | CymitQuimica [cymitquimica.com]

- 3. Erythromycin Ethyl Succinate-13C,d3 | LGC Standards [lgcstandards.com]

- 4. cleanchemlab.com [cleanchemlab.com]

- 5. Erythromycin - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. go.drugbank.com [go.drugbank.com]

- 9. What is the mechanism of Erythromycin? [synapse.patsnap.com]

- 10. dspace.mit.edu [dspace.mit.edu]

Erythromycin ethylsuccinate-13C,d3 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Erythromycin ethylsuccinate-¹³C,d₃, a stable isotope-labeled internal standard crucial for the accurate quantification of erythromycin ethylsuccinate. This document covers its physicochemical properties, primary applications, a detailed experimental protocol for its use in liquid chromatography-mass spectrometry (LC-MS), and the underlying mechanism of action of erythromycin.

Physicochemical Properties

Erythromycin ethylsuccinate-¹³C,d₃ is a deuterated form of erythromycin ethylsuccinate, an antibiotic derivative of erythromycin.[1] The incorporation of stable isotopes allows it to be distinguished from the unlabeled analyte by mass spectrometry, making it an ideal internal standard.

| Property | Value | Reference |

| CAS Number | 1264-62-6 (unlabeled) | [2][3] |

| Molecular Formula | ¹³C C₄₂ D₃ H₇₂ N O₁₆ | [2][3] |

| Molecular Weight | 866.064 g/mol | [2][3][4] |

| Appearance | White to Off-White Solid |

Applications in Research and Development

The primary application of Erythromycin ethylsuccinate-¹³C,d₃ is as an internal standard for the quantification of erythromycin ethylsuccinate in various biological matrices, such as plasma, and in environmental samples.[5] Its use is critical in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies where precise measurement of the parent drug and its metabolites is required.[6][7] The stable isotope label ensures that the internal standard co-elutes with the analyte and experiences similar matrix effects during analysis by LC-MS/MS, leading to highly accurate and reproducible results.[8]

Experimental Protocol: Quantification by LC-MS/MS

This section outlines a representative experimental protocol for the simultaneous determination of erythromycin ethylsuccinate and its active metabolite, erythromycin, in human plasma using Erythromycin ethylsuccinate-¹³C,d₃ as an internal standard. This protocol is a composite based on established methodologies.[8][9][10]

Sample Preparation: Liquid-Liquid Extraction

-

To 0.5 mL of human plasma in a microcentrifuge tube, add the internal standard solution (Erythromycin ethylsuccinate-¹³C,d₃ in a suitable solvent).

-

Alkalinize the plasma sample.

-

Add 3 mL of an appropriate extraction solvent (e.g., diethyl ether or methyl tert-butyl ether).

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., ODS C18, 5 µm, 4.6 x 150 mm) |

| Mobile Phase | A mixture of acetonitrile and an aqueous buffer (e.g., 1.67 mmol/L acetic acid or 2 mM ammonium acetate with 0.1% formic acid) |

| Elution | Isocratic or gradient elution |

| Flow Rate | 0.4 - 0.7 mL/min |

| Injection Volume | 10 µL |

Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Source | Electrospray Ionization (ESI) in positive ion mode or Fast Atom Bombardment (FAB) |

| Detection Mode | Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM) |

| Monitored Transitions | Specific precursor-to-product ion transitions for erythromycin ethylsuccinate, erythromycin, and Erythromycin ethylsuccinate-¹³C,d₃. |

Visualized Experimental Workflow

Caption: Workflow for LC-MS/MS quantification using an internal standard.

Mechanism of Action of Erythromycin

Erythromycin is a macrolide antibiotic that inhibits bacterial protein synthesis.[][12] It acts by binding to the 50S subunit of the bacterial ribosome, thereby interfering with the translocation step of protein synthesis.[3][12] This action is bacteriostatic, meaning it prevents bacteria from multiplying rather than killing them outright.[][12] Erythromycin is effective against a range of Gram-positive bacteria and some Gram-negative bacteria.[12]

In addition to its antibacterial properties, erythromycin exhibits anti-inflammatory effects.[] This is thought to occur through its interaction with the NF-κB signaling pathway, although the precise mechanism is still under investigation.[4]

Visualized Mechanism of Action

Caption: Erythromycin's inhibition of bacterial protein synthesis.

References

- 1. Erythromycin Ethyl Succinate-13C,d3 | CymitQuimica [cymitquimica.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. droracle.ai [droracle.ai]

- 4. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Establishment of LC-MS/MS isotope internal standard method for simultaneous determination of erythromycin ethylsuccinate and its active metabolites in plasma and pharmacokinetic study [ywfx.nifdc.org.cn]

- 7. Quantitative determination of erythromycin 2'-ethylsuccinate in human plasma by fast atom bombardment mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Simultaneous determination of erythromycin ethylsuccinate and its metabolite erythromycin in human plasma using liquid chromatography-electrospray ionization mass spectrometry for clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Erythromycin? [synapse.patsnap.com]

The Cornerstone of Quantitative Analysis: A Technical Guide to Stable Isotope Labeled Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical science, particularly within drug development and life sciences research, the demand for precise and accurate quantification of molecules in complex biological matrices is paramount. This technical guide delves into the fundamental principles, practical applications, and detailed methodologies of using stable isotope labeled internal standards (SIL-IS). The integration of SIL-IS into analytical workflows, especially when coupled with mass spectrometry, has revolutionized the field by providing a robust framework for achieving high-quality quantitative data. This document serves as an in-depth resource, offering structured data, detailed experimental protocols, and visual representations of key concepts to aid researchers in the effective implementation of this powerful technique.

Core Principles of Stable Isotope Labeled Internal Standards

The primary role of an internal standard in quantitative analysis is to correct for the variability inherent in the analytical process.[1] This includes variations arising from sample preparation, such as extraction inefficiencies and analyte degradation, as well as instrumental fluctuations, like injection volume inconsistencies and detector response drift.[2] A SIL-IS is a form of an analyte of interest where one or more atoms have been replaced with their heavier, non-radioactive stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N).[3][4]

Advantages of Using SIL-IS

The adoption of SIL-IS offers several significant advantages over the use of structural analogs or other types of internal standards:

-

Correction for Matrix Effects: Biological matrices are complex and can contain components that interfere with the ionization of the analyte in the mass spectrometer's source, leading to ion suppression or enhancement.[7] Since the SIL-IS co-elutes with the analyte and has the same ionization efficiency, it experiences the same matrix effects, allowing for effective compensation.[7]

-

Improved Accuracy and Precision: By correcting for various sources of error, SIL-IS significantly enhances the accuracy (closeness to the true value) and precision (reproducibility) of quantitative measurements.[8]

-

Compensation for Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution steps are accounted for, as the SIL-IS is subject to the same physical and chemical processes as the analyte.[1]

-

Enhanced Method Robustness: The use of SIL-IS makes the analytical method less susceptible to minor variations in experimental conditions, leading to more reliable and transferable results.

Considerations for Selecting a SIL-IS

The ideal SIL-IS should possess the following characteristics:

-

High Isotopic Purity: The SIL-IS should have a very low content of the unlabeled analyte to avoid interference and ensure accurate quantification.[4]

-

Sufficient Mass Difference: The mass difference between the SIL-IS and the analyte should be large enough (typically ≥ 3 Da for small molecules) to prevent isotopic overlap in the mass spectrum.[4]

-

Stable Isotope Labeling: The isotopes should be incorporated at a position in the molecule that is not susceptible to exchange with the solvent or other molecules during sample preparation and analysis.[4]

-

Co-elution with the Analyte: In chromatographic methods, the SIL-IS should have the same retention time as the analyte to ensure they experience the same matrix effects at the same time.[7]

Quantitative Data Presentation

The impact of using a SIL-IS on the quality of quantitative data is evident when comparing analytical methods with and without their inclusion. The following tables summarize validation data from published studies, demonstrating the improved accuracy and precision achieved with SIL-IS.

Pharmaceutical Analysis: Quantification of Lapatinib in Human Plasma

This table presents a comparison of the accuracy and precision of an LC-MS/MS method for the quantification of the anti-cancer drug lapatinib in human plasma using a non-isotope-labeled internal standard (Zileuton) versus a stable isotope-labeled internal standard (Lapatinib-d3).[8]

| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |

| Non-Isotope-Labeled (Zileuton) | 5 (LLOQ) | -2.0 | 10.5 |

| 15 | -1.3 | 5.3 | |

| 250 | 1.2 | 3.2 | |

| 4000 | 2.5 | 4.1 | |

| Stable Isotope-Labeled (Lapatinib-d3) | 5 (LLOQ) | 1.8 | 8.9 |

| 15 | 0.7 | 4.2 | |

| 250 | -0.4 | 2.5 | |

| 4000 | -1.5 | 3.3 |

Data summarized from a study demonstrating that while both methods showed acceptable performance in pooled plasma, only the SIL-IS could correct for interindividual variability in recovery from patient plasma samples.[8]

Therapeutic Drug Monitoring: Quantification of Everolimus in Whole Blood

The following table compares the performance of an LC-MS/MS method for the therapeutic drug monitoring of the immunosuppressant drug everolimus using an analog internal standard (32-desmethoxyrapamycin) and a stable isotope-labeled internal standard (everolimus-d4).

| Internal Standard Type | Parameter | Value |

| Analog (32-desmethoxyrapamycin) | LLOQ (ng/mL) | 1.0 |

| Analytical Recovery (%) | 98.3 - 108.1 | |

| Total Coefficient of Variation (%) | 4.3 - 7.2 | |

| Comparison Slope vs. Reference Method | 0.83 | |

| Stable Isotope-Labeled (everolimus-d4) | LLOQ (ng/mL) | 1.0 |

| Analytical Recovery (%) | 98.3 - 108.1 | |

| Total Coefficient of Variation (%) | 4.3 - 7.2 | |

| Comparison Slope vs. Reference Method | 0.95 |

This study concluded that while both internal standards provided acceptable performance, the SIL-IS offered a more favorable comparison to an independent LC-MS/MS method.

Metabolomics: Analysis of Metabolites in Saccharomyces cerevisiae

This table illustrates the improvement in the coefficient of determination (R²) for calibration curves of various metabolites when using uniformly ¹³C-labeled internal standards compared to ¹²C-based calibration.[9]

| Metabolite | ¹²C-based Calibration (R²) | U-¹³C-IS-based Calibration (R²) |

| Pyruvate (PYR) | 0.985 | 0.999 |

| Succinate (SUC) | 0.978 | 0.998 |

| Phosphoenolpyruvate (PEP) | 0.965 | 0.999 |

| Fructose-1,6-bisphosphate (FBP) | 0.992 | 0.999 |

| Glucose-6-phosphate (G6P) | 0.995 | 0.999 |

The data demonstrates that the use of uniformly ¹³C-labeled internal standards significantly improves the linearity of the calibration curves, especially for metabolites that are prone to degradation or exhibit poor ionization efficiency.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of stable isotope labeled internal standards.

General Workflow for Quantitative Bioanalysis using SIL-IS and LC-MS/MS

This protocol outlines the typical steps involved in the quantitative analysis of a small molecule drug in a biological matrix like plasma.

1. Reagent and Standard Preparation:

- Prepare stock solutions of the analyte and the SIL-IS in an appropriate organic solvent (e.g., methanol, acetonitrile).

- Prepare a series of calibration standards by spiking known concentrations of the analyte into the blank biological matrix.

- Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

- Prepare a working solution of the SIL-IS at a fixed concentration.

2. Sample Preparation:

- Thaw the unknown samples, calibration standards, and QC samples.

- To a fixed volume of each sample (e.g., 100 µL), add a fixed volume of the SIL-IS working solution. Vortex to mix.

- Perform protein precipitation by adding a precipitating agent (e.g., 3 volumes of acetonitrile). Vortex vigorously and then centrifuge to pellet the precipitated proteins.

- Alternatively, for cleaner extracts, perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte and SIL-IS from the matrix.

- Transfer the supernatant (from protein precipitation) or the eluate (from SPE) to a new tube or plate.

- Evaporate the solvent to dryness under a stream of nitrogen.

- Reconstitute the residue in a solvent compatible with the LC-MS/MS mobile phase.

3. LC-MS/MS Analysis:

- Inject the reconstituted samples onto the LC-MS/MS system.

- Separate the analyte and SIL-IS from other matrix components using a suitable HPLC or UPLC column and mobile phase gradient.

- Detect the analyte and SIL-IS using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Define specific precursor-to-product ion transitions for both the analyte and the SIL-IS.

4. Data Analysis:

- Integrate the peak areas of the analyte and the SIL-IS for each sample.

- Calculate the peak area ratio (analyte peak area / SIL-IS peak area).

- Construct a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations.

- Determine the concentration of the analyte in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.

- Evaluate the accuracy and precision of the QC samples to ensure the validity of the analytical run.

Protocol for SILAC-based Quantitative Phosphoproteomics to Study Signaling Pathways

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for the quantitative analysis of protein phosphorylation in response to stimuli, providing insights into signaling pathways.[9][10]

1. SILAC Labeling:

- Culture two populations of cells in parallel.

- One population (the "light" sample) is grown in a medium containing the natural, light isotopes of essential amino acids (e.g., L-Arginine and L-Lysine).

- The other population (the "heavy" sample) is grown in a medium where these amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-L-Arginine and ¹³C₆,¹⁵N₂-L-Lysine).

- Culture the cells for at least five passages to ensure complete incorporation of the labeled amino acids into the proteome.

2. Cell Treatment and Lysis:

- Treat the "heavy" labeled cells with a stimulus (e.g., a growth factor) to activate a specific signaling pathway. The "light" labeled cells serve as the unstimulated control.

- Lyse both cell populations using a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of the proteins.

- Combine equal amounts of protein from the "light" and "heavy" cell lysates.

3. Protein Digestion and Phosphopeptide Enrichment:

- Digest the combined protein mixture into peptides using a protease such as trypsin.

- Enrich the phosphopeptides from the complex peptide mixture. A common method is to use titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC).

4. LC-MS/MS Analysis:

- Analyze the enriched phosphopeptides by LC-MS/MS. The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the SILAC labeling.

5. Data Analysis:

- Use specialized software to identify the phosphopeptides and quantify the relative abundance of the "heavy" and "light" forms of each peptide.

- The ratio of the peak intensities of the heavy to light phosphopeptide corresponds to the change in phosphorylation at that specific site in response to the stimulus.

- Map the identified phosphoproteins to known signaling pathways to understand the cellular response to the stimulus.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows described in this guide.

Caption: A flowchart illustrating the major steps in a typical quantitative bioanalytical workflow using a stable isotope-labeled internal standard.

Caption: A diagram outlining the experimental workflow for quantitative phosphoproteomics using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

Caption: A simplified representation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, where SILAC-based phosphoproteomics can be used to quantify changes in protein phosphorylation upon EGF stimulation.

Conclusion

The use of stable isotope labeled internal standards is an indispensable tool in modern quantitative analysis. As demonstrated through the principles, data, and protocols presented in this guide, SIL-IS provides a robust and reliable means to overcome the inherent variability of analytical methods, particularly in complex biological matrices. For researchers, scientists, and drug development professionals, a thorough understanding and correct implementation of this technique are crucial for generating high-quality, reproducible, and accurate quantitative data that can withstand scientific and regulatory scrutiny. The continued development of novel labeled standards and their application in diverse fields will undoubtedly further solidify the role of SIL-IS as the gold standard in quantitative mass spectrometry.

References

- 1. researchgate.net [researchgate.net]

- 2. waters.com [waters.com]

- 3. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Guidelines for the validation of qualitative multi-residue methods used to detect pesticides in food - WUR [wur.nl]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. lcms.cz [lcms.cz]

- 7. epa.gov [epa.gov]

- 8. Internal Standards in metabolomics - IsoLife [isolife.nl]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Normalization method for metabolomics data using optimal selection of multiple internal standards - PMC [pmc.ncbi.nlm.nih.gov]

The Gold Standard of Quantification: A Technical Guide to ¹³C and d³ Labeling in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical science, particularly within drug discovery and development, the demand for precise and accurate quantification of molecules in complex biological matrices is paramount. Mass spectrometry (MS) has emerged as an indispensable tool for this purpose. However, challenges such as matrix effects and variability in sample preparation can compromise data quality. The use of stable isotope-labeled (SIL) internal standards, particularly those incorporating Carbon-13 (¹³C) and Deuterium (d or ²H), provides a robust solution to these challenges, enabling a level of accuracy that has become the industry's gold standard. This technical guide delves into the core advantages of ¹³C and d³ labeling, offering detailed methodologies and quantitative comparisons to inform experimental design and data interpretation.

Core Principles of Isotope Dilution Mass Spectrometry (IDMS)

The foundational technique underpinning the use of ¹³C and d³ labeling is Isotope Dilution Mass Spectrometry (IDMS). This method relies on the addition of a known quantity of a stable isotope-labeled version of the analyte (the internal standard or IS) to a sample at the earliest possible stage of the workflow.[1] The SIL-IS is chemically identical to the analyte of interest but has a different mass due to the incorporated heavier isotopes.

Because the SIL-IS and the native analyte exhibit nearly identical physicochemical properties, they behave similarly during sample extraction, derivatization, chromatography, and ionization in the mass spectrometer.[1][2] Any sample loss or variation in instrument response will affect both the analyte and the SIL-IS to the same degree. Consequently, the ratio of the MS signal of the native analyte to that of the SIL-IS remains constant, allowing for highly accurate and precise quantification, irrespective of sample loss or signal suppression.[3]

Key Advantages of Stable Isotope Labeling

Mitigating Matrix Effects and Ion Suppression

One of the most significant challenges in LC-MS is the "matrix effect," where co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins) interfere with the ionization of the target analyte.[3] This can lead to ion suppression or enhancement, causing significant inaccuracies in quantification.

A SIL-IS co-elutes with the native analyte and experiences the same degree of ion suppression or enhancement.[4] By calculating the ratio of the analyte to the SIL-IS, the variability introduced by the matrix effect is effectively normalized, leading to more reliable and reproducible results.[1][5]

Enhanced Accuracy and Precision

The use of a SIL-IS corrects for variability at multiple stages of the analytical process, including sample extraction efficiency, pipetting errors, and fluctuations in instrument performance.[6][7] This comprehensive correction results in a significant improvement in both the accuracy (closeness to the true value) and precision (reproducibility) of the measurement. A method using a uniformly ¹³C-labeled cell extract as an internal standard demonstrated significantly improved linearity of calibration lines and precision of measurements for microbial metabolome analysis.[6]

Enabling Metabolic Flux Analysis (MFA)

¹³C labeling is a cornerstone of Metabolic Flux Analysis (MFA), a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network.[8][9] In a typical ¹³C-MFA experiment, cells are cultured with a ¹³C-labeled substrate, such as glucose.[10] As the cells metabolize the labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the mass isotopomer distributions of these metabolites using MS, researchers can trace the path of the carbon atoms and computationally determine the intracellular metabolic fluxes.[10][11] This provides invaluable insights into cellular physiology in response to genetic modifications or environmental changes.[12]

Advancing Quantitative Proteomics with SILAC

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a widely used metabolic labeling strategy for quantitative proteomics.[13][14] In a SILAC experiment, two populations of cells are grown in media containing either the natural ("light") or a stable isotope-labeled ("heavy," e.g., ¹³C₆-Arginine) version of an essential amino acid.[13] After a specific treatment or perturbation, the cell populations are combined, proteins are extracted and digested, and the resulting peptides are analyzed by LC-MS/MS.[15] The relative quantification of proteins is achieved by comparing the signal intensities of the "light" and "heavy" peptide pairs.[13] SILAC is highly accurate because the samples are combined at the very beginning of the workflow, minimizing experimental error.[13]

A Comparative Analysis: ¹³C vs. d³ Labeling

While both ¹³C and Deuterium (d³) are effective stable isotopes for internal standards, there are critical differences to consider.

| Feature | ¹³C (Carbon-13) Labeling | d³ (Deuterium) Labeling |

| Isotopic Stability | Highly stable. The ¹³C isotope remains intact at its synthesized position throughout all analytical stages, including derivatization and chromatography.[1] | Can be susceptible to back-exchange, especially if the label is on an acidic or polar group (e.g., -OH, -NH, -SH). This can lead to a loss of the label and inaccurate quantification.[1] |

| Chromatographic Behavior | The physicochemical properties are nearly identical to the unlabeled analyte, ensuring true co-elution during liquid chromatography (LC).[1] | The slightly different physicochemical properties of Deuterium compared to Protium (¹H) can cause a chromatographic shift, where the deuterated standard elutes slightly earlier than the native analyte.[1][2] |

| Matrix Effect Compensation | Because of co-elution, the ¹³C-IS and analyte experience the exact same matrix effects at the same time, providing the most accurate correction. | If the d³-IS does not perfectly co-elute, it may experience a different degree of ion suppression than the analyte, leading to incomplete correction and potential bias. |

| MS Fragmentation | Fragmentation patterns are generally identical to the native compound. | The kinetic isotope effect can sometimes alter fragmentation patterns compared to the unlabeled analyte.[2] |

| Recommendation | Generally preferred for quantitative LC-MS applications due to superior stability and chromatographic fidelity, providing the most accurate and reproducible results.[1][16] | A viable and often more cost-effective option, but requires careful validation to ensure no chromatographic separation or isotopic back-exchange occurs.[2] |

Table 1: Comparison of key characteristics of ¹³C and d³ labeled internal standards.

Experimental Protocols

Protocol: Isotope Dilution for Small Molecule Quantification in Plasma

This protocol outlines a general procedure for quantifying a drug candidate in a plasma matrix using a ¹³C-labeled internal standard.

-

Preparation of Standards:

-

Prepare a stock solution of the native analyte and the ¹³C-labeled internal standard (IS) in a suitable organic solvent (e.g., methanol) at 1 mg/mL.

-

Create a series of calibration standards by spiking known concentrations of the analyte into a blank plasma matrix.

-

Prepare a working solution of the IS at a fixed concentration (e.g., 100 ng/mL) in the protein precipitation solvent (e.g., acetonitrile).

-

-

Sample Preparation:

-

Thaw plasma samples (calibrators, quality controls, and unknowns) on ice.

-

To 50 µL of each plasma sample in a microcentrifuge tube, add 150 µL of the IS working solution in acetonitrile. The IS serves to both precipitate proteins and spike the sample in a single step.

-

Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Employ a suitable C18 reverse-phase column. Use a gradient elution with mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) to achieve chromatographic separation of the analyte from other matrix components. Ensure the method results in the co-elution of the analyte and the ¹³C-IS.

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Define at least two MRM transitions for the analyte and one for the ¹³C-IS. Optimize cone voltage and collision energy for each transition to maximize signal intensity.

-

Data Acquisition: Inject the prepared samples and acquire data for the defined MRM transitions.

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the IS for each sample.

-

Calculate the peak area ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards. Apply a linear regression with 1/x² weighting.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Protocol: SILAC for Quantitative Proteomics

This protocol provides a workflow for a typical SILAC experiment to compare protein expression between two cell states (e.g., treated vs. untreated).[13][15]

-

Adaptation Phase:

-

Culture two separate populations of the same cell line.

-

Grow one population in "light" SILAC medium, containing the natural abundance amino acids (e.g., ¹²C₆-Arginine).

-

Grow the second population in "heavy" SILAC medium, where one or more amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-Arginine).[14]

-

Culture the cells for at least five passages to ensure >95% incorporation of the heavy amino acids into the proteome.[15] Verify incorporation efficiency by analyzing a small aliquot via LC-MS/MS.

-

-

Experimental Phase:

-

Once full incorporation is confirmed, apply the experimental treatment (e.g., drug compound, growth factor) to the "heavy" labeled cell population. The "light" population serves as the control.

-

Incubate the cells for the desired treatment duration.

-

-

Sample Processing:

-

Harvest both cell populations and count them accurately.

-

Combine the "light" and "heavy" cell populations in a 1:1 ratio.

-

Lyse the combined cells and extract the total protein.

-

Digest the protein mixture into peptides using a protease like trypsin.[15]

-

-

LC-MS/MS Analysis and Quantification:

-

Analyze the resulting peptide mixture using high-resolution LC-MS/MS.

-

The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass by the amount corresponding to the labeled amino acid (e.g., a 6 Da shift for ¹³C₆-Arginine).

-

Use specialized software (e.g., MaxQuant) to identify the peptides and quantify the intensity ratio of the heavy to light peptide pairs. This ratio directly reflects the relative abundance of the protein between the two experimental conditions.[17]

-

Conclusion

The integration of ¹³C and d³ stable isotope labeling into mass spectrometry workflows represents a powerful strategy for overcoming common analytical hurdles, thereby enhancing data quality and reliability. For quantitative bioanalysis, ¹³C-labeled standards are often superior due to their isotopic stability and identical chromatographic behavior, which provides the most robust correction for matrix effects. In systems biology and proteomics, ¹³C and other stable isotopes enable sophisticated techniques like Metabolic Flux Analysis and SILAC, which provide deep insights into dynamic biological processes. For any researcher or drug development professional seeking the highest level of accuracy and precision in mass spectrometry, a thorough understanding and application of these stable isotope labeling methodologies is not just an advantage—it is a necessity.

References

- 1. ukisotope.com [ukisotope.com]

- 2. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 5. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative analysis of the microbial metabolome by isotope dilution mass spectrometry using uniformly 13C-labeled cell extracts as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 9. researchgate.net [researchgate.net]

- 10. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 11. Frontiers | Metabolome-Wide Analysis of Stable Isotope Labeling—Is It Worth the Effort? [frontiersin.org]

- 12. Frontiers | Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis [frontiersin.org]

- 13. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 14. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - JP [thermofisher.com]

- 15. info.gbiosciences.com [info.gbiosciences.com]

- 16. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to Erythromycin Ethylsuccinate-¹³C,d₃ and its Isotopic Variants in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Erythromycin ethylsuccinate-¹³C,d₃ and other stable isotope-labeled (SIL) erythromycin analogs. It is designed to assist researchers and drug development professionals in the selection and application of these compounds as internal standards in quantitative bioanalysis, particularly in pharmacokinetic (PK) and drug metabolism (DMPK) studies.

Introduction to Erythromycin and the Role of Stable Isotope Labeling

Erythromycin is a macrolide antibiotic widely used to treat a variety of bacterial infections. It functions by inhibiting bacterial protein synthesis.[1][2] The ethylsuccinate ester of erythromycin is often used to improve its oral bioavailability. Accurate quantification of erythromycin and its metabolites in biological matrices is crucial for understanding its pharmacokinetic and pharmacodynamic properties.

Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry-based bioanalysis.[3] They offer superior accuracy and precision by co-eluting with the unlabeled analyte, thus compensating for variations in sample preparation, matrix effects, and instrument response. This guide focuses on Erythromycin ethylsuccinate-¹³C,d₃ and compares it with other commercially available erythromycin isotopes.

Comparative Analysis of Erythromycin Isotopes

The choice of an appropriate stable isotope-labeled internal standard is critical for robust bioanalytical method development. Key parameters for consideration include isotopic purity, mass shift, and chemical stability. The following tables summarize the available quantitative data for Erythromycin ethylsuccinate-¹³C,d₃ and other common erythromycin isotopes.

Table 1: Physical and Chemical Properties of Erythromycin Isotopes

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Mass Shift (vs. Unlabeled) |

| Erythromycin (Unlabeled) | C₃₇H₆₇NO₁₃ | 733.93 | - |

| Erythromycin ethylsuccinate (Unlabeled) | C₄₃H₇₅NO₁₆ | 862.05 | - |

| Erythromycin ethylsuccinate-¹³C,d₃ | ¹³CC₄₂D₃H₇₂NO₁₆ | 866.064[4] | +4 |

| Erythromycin-¹³C,d₃ | C₃₆¹³CH₆₄D₃NO₁₃ | 737.94[1] | +4 |

| Erythromycin-d₃ | C₃₇H₆₄D₃NO₁₃ | 736.95[5] | +3 |

Table 2: Isotopic Purity and Availability of Erythromycin Isotope Standards

| Compound | Isotopic Purity | Form | Supplier Examples |

| Erythromycin ethylsuccinate-¹³C,d₃ | >95%[6] | Neat Solid | MedChemExpress, LGC Standards |

| Erythromycin-¹³C,d₃ | ≥99% deuterated forms (d₁-d₃)[7] | Solid | Cayman Chemical, LGC Standards |

| Erythromycin-d₃ | >95% (HPLC)[8] | Neat Solid | LGC Standards, Pharmaffiliates |

Experimental Protocols

The following section outlines a typical experimental protocol for the quantification of erythromycin in human plasma using a stable isotope-labeled internal standard, such as Erythromycin ethylsuccinate-¹³C,d₃, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is a composite based on several published methods and should be optimized for specific laboratory conditions and instrumentation.[9][10][11][12]

Materials and Reagents

-

Erythromycin certified reference standard

-

Erythromycin ethylsuccinate-¹³C,d₃ (or other suitable labeled erythromycin) as internal standard (IS)

-

Human plasma (with anticoagulant, e.g., EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Ammonium acetate

-

Formic acid

-

n-Hexane, Dichloromethane, Isopropanol (for liquid-liquid extraction)

Sample Preparation (Liquid-Liquid Extraction)

-

Spiking: To 0.5 mL of human plasma, add the internal standard solution. For calibration standards and quality control (QC) samples, add the appropriate concentration of erythromycin standard solution.

-

Alkalinization: Add a small volume of a basic solution (e.g., sodium hydroxide) to raise the pH of the plasma sample.

-

Extraction: Add 3 mL of an organic solvent mixture (e.g., n-hexane-dichloromethane-isopropanol).

-

Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation to separate the organic and aqueous layers.

-

Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 200 µL of the mobile phase.

LC-MS/MS Analysis

-

Chromatographic Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing a modifier such as ammonium acetate and/or formic acid. A typical mobile phase could be a 1:1 mixture of acetonitrile and water with 2 mM ammonium acetate and 0.1% formic acid.[9]

-

Flow Rate: 0.3 - 0.7 mL/min.[9]

-

Injection Volume: 5 - 20 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both erythromycin and its labeled internal standard.

-

Erythromycin: m/z 734.5 → [Fragment Ion]

-

Erythromycin ethylsuccinate-¹³C,d₃ (as erythromycin-¹³C,d₃ after in-source fragmentation): m/z 738.0 → [Fragment Ion]

-

Data Analysis

-

Quantification: The concentration of erythromycin in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from standards of known concentrations.

Signaling Pathways and Experimental Workflows

CYP3A4-Mediated Metabolism of Erythromycin

Erythromycin is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4. The major metabolic pathway is N-demethylation of the desosamine sugar.[13][14] Understanding this pathway is crucial for studying drug-drug interactions and individual variations in drug metabolism.

Caption: CYP3A4-mediated N-demethylation of erythromycin.

Bioanalytical Method Validation Workflow

The validation of a bioanalytical method is a regulatory requirement to ensure the reliability of the data.[3][15][16][17][18][19][20][21] A typical workflow for validating an LC-MS/MS method for drug quantification using a stable isotope-labeled internal standard is depicted below.

Caption: Bioanalytical method validation workflow using a SIL-IS.

Conclusion

Erythromycin ethylsuccinate-¹³C,d₃ and other stable isotope-labeled erythromycin analogs are indispensable tools for the accurate quantification of erythromycin in biological matrices. The selection of the most appropriate internal standard should be based on a thorough evaluation of its isotopic purity, mass shift, and stability, as well as its commercial availability and cost. The detailed experimental protocol and workflows provided in this guide serve as a valuable resource for researchers and drug development professionals, enabling them to develop and validate robust bioanalytical methods for pharmacokinetic and drug metabolism studies of erythromycin.

References

- 1. assets.lgcstandards.com [assets.lgcstandards.com]

- 2. Erythromycin-13C-d3 | CAS 2378755-50-9 | Cayman Chemical | Biomol.com [biomol.com]

- 3. ema.europa.eu [ema.europa.eu]

- 4. Erythromycin Ethyl Succinate-13C,d3 | LGC Standards [lgcstandards.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Erythromycin-d3 | CAS | LGC Standards [lgcstandards.com]

- 9. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative analysis of erythromycylamine in human plasma by liquid chromatography-tandem mass spectrometry and its application in a bioequivalence study of dirithromycin enteric-coated tablets with a special focus on the fragmentation pattern and carryover effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. asianpubs.org [asianpubs.org]

- 12. researchgate.net [researchgate.net]

- 13. Human cytochrome P450 3A4-catalyzed testosterone 6 beta-hydroxylation and erythromycin N-demethylation. Competition during catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. go.drugbank.com [go.drugbank.com]

- 15. ag-lab.org [ag-lab.org]

- 16. asms.org [asms.org]

- 17. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]

- 19. fda.gov [fda.gov]

- 20. ema.europa.eu [ema.europa.eu]

- 21. database.ich.org [database.ich.org]

Methodological & Application

Application Note: High-Throughput Quantification of Erythromycin in Human Plasma Using LC-MS/MS with Erythromycin ethylsuccinate-13C,d3 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of erythromycin in human plasma. The method utilizes Erythromycin ethylsuccinate-13C,d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A straightforward liquid-liquid extraction procedure is employed for sample preparation, followed by a rapid chromatographic separation. This method is suitable for high-throughput clinical research and pharmacokinetic studies.

Introduction

Erythromycin is a macrolide antibiotic widely used to treat a variety of bacterial infections. Accurate and reliable quantification of erythromycin in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is essential to compensate for matrix effects and variations in sample processing and instrument response, thereby improving the overall method performance. This application note provides a detailed protocol for the determination of erythromycin in human plasma using a validated LC-MS/MS method.

Experimental

Materials and Reagents

-

Erythromycin standard (Sigma-Aldrich, PHR1039 or equivalent)

-

This compound (MedChemExpress or equivalent)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade, e.g., Milli-Q)

-

Formic acid (Optima™ LC/MS grade)

-

Ammonium acetate

-

Human plasma (EDTA as anticoagulant)

-

Methyl tert-butyl ether (MTBE)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system (e.g., Agilent 1200 series or equivalent)

-

Triple quadrupole mass spectrometer (e.g., Sciex API III Plus, Agilent 6460 or equivalent)

-

Analytical column: C18 column (e.g., Inertsil ODS-2, 5 µm, 3.0 x 50 mm or equivalent)

Standard and Sample Preparation

Stock Solutions:

-

Erythromycin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of erythromycin in a 50:50 (v/v) water-acetonitrile mixture.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in acetonitrile.

Working Solutions:

Prepare working standard solutions of erythromycin by serial dilution of the stock solution with a 50:50 (v/v) water-acetonitrile mixture to create calibration standards.

Plasma Sample Preparation (Liquid-Liquid Extraction):

-

To 0.5 mL of plasma sample, add the internal standard working solution.

-

Alkalinize the plasma sample.

-

Add 4 mL of MTBE, vortex for 5 minutes.

-

Centrifuge at 3000 rpm for 30 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 80:20 water:acetonitrile.

LC-MS/MS Method

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | Inertsil ODS-2, 5 µm, 3.0 x 50 mm with a C8 guard column |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.7 mL/min |

| Gradient | Isocratic: 50% A / 50% B |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Autosampler Temp | 4 °C |

Mass Spectrometry Conditions:

| Parameter | Value |